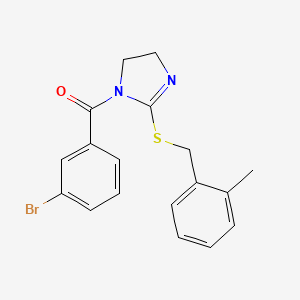![molecular formula C22H28ClNO B2609547 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone CAS No. 400085-08-7](/img/structure/B2609547.png)
2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone (2-CPE) is a synthetic compound with a wide range of applications in scientific research. It is a cyclic ketone derived from 2-chlorobenzophenone and 1-pyrrolidine, and is widely used as a model compound to study the structure and function of biologically active molecules. 2-CPE has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a number of interesting properties.
Scientific Research Applications
Environmental Impact and Toxicology
Endocrine Disruption and Mitochondrial Impact : Research has shown that certain chlorophenyl compounds, like DDT and its metabolite DDE, can act as endocrine disruptors in humans and wildlife. These compounds have been linked to reproductive and immune system impacts through estrogen-disrupting actions. Additionally, studies suggest these compounds may directly affect mitochondrial function and the apoptosis pathway, proposing a hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Aquatic Environmental Impact : An extensive review of the scientific data on chlorophenols (including 2-chlorophenol and others) evaluated their moderate toxic effects on mammalian and aquatic life. The study emphasized the persistence of these compounds in the environment depending on the presence of biodegrading microflora, highlighting their strong organoleptic effect (Krijgsheld & Gen, 1986).
Bioremediation and Environmental Treatment
- DDT Biodegradation : Despite the restriction of DDT in many countries, its persistence in the environment continues to pose health risks. Biodegradation, particularly through bacterial and fungal action, offers a promising method for reducing soil concentrations of DDT and related compounds in a cost-effective manner. Factors influencing the efficacy of biodegradation include soil microflora composition, bioavailability, and environmental conditions (Foght et al., 2001).
Chemical Properties and Synthesis
Adamantylated Nucleic Bases : A review of adamantyl-containing nucleic bases and related compounds highlighted the interest in creating highly effective and selective drugs. The synthesis and chemical properties of these compounds, including their biological activity prospects, were discussed, indicating a promising direction for further research (Shokova & Kovalev, 2013).
Pesticide Industry Wastewater Treatment : The pesticide production industry generates wastewater containing toxic pollutants, including various chlorophenyl compounds. The combination of biological processes and granular activated carbon has been identified as a widely used treatment method for high-strength wastewaters rich in recalcitrant compounds, showing potential for creating high-quality effluents (Goodwin et al., 2018).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-adamantyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO/c23-20-5-3-17(4-6-20)22(14-21(25)24-7-1-2-8-24)18-10-15-9-16(12-18)13-19(22)11-15/h3-6,15-16,18-19H,1-2,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTXBTAVWLQQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2609466.png)
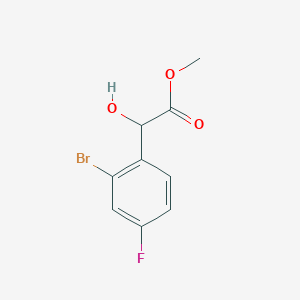

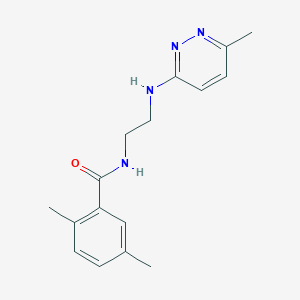
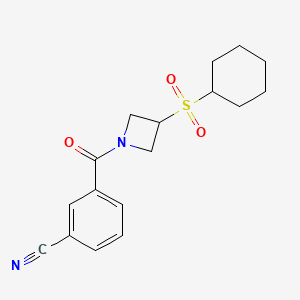
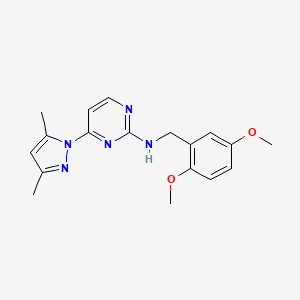

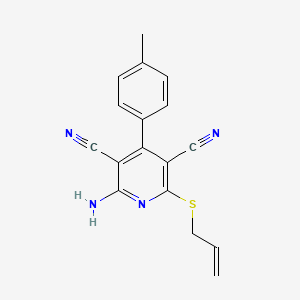
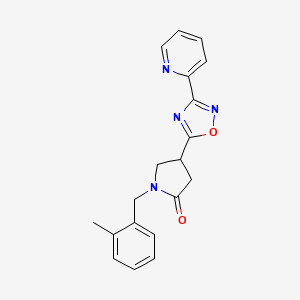
![3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2609482.png)
![Ethyl 2-(4-formyl-1'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)acetate](/img/structure/B2609483.png)
![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)
